molecular formula C13H19NO B11771588 2-(4-Methoxyphenyl)-1-methylpiperidine

2-(4-Methoxyphenyl)-1-methylpiperidine

Cat. No.: B11771588
M. Wt: 205.30 g/mol
InChI Key: KSVIBVRZHTZGFY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, ion channels, or enzymes, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Biological Activity

2-(4-Methoxyphenyl)-1-methylpiperidine, commonly referred to as 2-MXP, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects in various biological contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12_{12}H17_{17}N
  • IUPAC Name: this compound

Pharmacological Properties

Preliminary studies indicate that 2-MXP exhibits notable biological activities, particularly in the realms of neuropharmacology and cancer research .

Neuropharmacological Effects

Research has suggested that 2-MXP may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its structural similarity to other psychoactive compounds suggests potential antidepressant and anxiolytic properties.

Anticancer Activity

Recent investigations have indicated that 2-MXP may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

Case Study 1: Forensic Analysis

A forensic study reported three fatalities associated with the use of 2-MXP, highlighting its presence in post-mortem toxicology analyses. Blood concentrations of 2-MXP were found to range significantly, with implications for its toxicity and potential lethality when misused .

CaseBlood Concentration (mg/L)Additional Findings
124.0Multiple substances detected
22.0Alternative cause of death noted
31.36Co-occurring prescription drugs

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of various piperidine derivatives, compounds similar to 2-MXP were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of antibacterial activity, suggesting that modifications to the piperidine structure can enhance efficacy against specific pathogens .

Research Findings

Recent literature has provided insights into the biological activity of piperidine derivatives, including 2-MXP. Key findings include:

  • Antibacterial Activity: Some derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.00390.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: Other studies have shown moderate antifungal effects against Candida albicans with MIC values ranging from 16.6916.69 to 78.2378.23 µM .
  • Mechanism of Action: Investigations into the mechanisms have revealed that certain structural modifications can significantly impact the selectivity and potency against targets like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-methylpiperidine

InChI

InChI=1S/C13H19NO/c1-14-10-4-3-5-13(14)11-6-8-12(15-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3

InChI Key

KSVIBVRZHTZGFY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CC=C(C=C2)OC

Origin of Product

United States

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